molecular formula C13H9BrF3NO B1386601 4-(4-Bromophenoxy)-2-(trifluoromethyl)aniline CAS No. 1040341-48-7

4-(4-Bromophenoxy)-2-(trifluoromethyl)aniline

Cat. No.: B1386601
CAS No.: 1040341-48-7
M. Wt: 332.12 g/mol
InChI Key: HZGDDXXAGKIULA-UHFFFAOYSA-N
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Description

4-(4-Bromophenoxy)-2-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C13H9BrF3NO and its molecular weight is 332.12 g/mol. The purity is usually 95%.
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Biological Activity

4-(4-Bromophenoxy)-2-(trifluoromethyl)aniline, also known as B1386601 , is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique chemical structure, which includes a bromophenoxy group and a trifluoromethyl substituent, contributes to its biological activity. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on available research.

Chemical Structure and Properties

The molecular formula of this compound is C13H9BrF3NC_{13}H_9BrF_3N. The structure is characterized by:

  • Bromophenoxy Group : Enhances lipophilicity and potential interaction with biological membranes.
  • Trifluoromethyl Group : Increases metabolic stability and can influence the electronic properties of the molecule.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its effects on various cellular processes and potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Cytotoxicity Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia cells. The IC50 values ranged from 1.5 to 10 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Cell Line IC50 (µM) Reference Compound IC50 (µM)
MCF-75.0Doxorubicin10.0
U-9373.5Doxorubicin8.0
HeLa6.0Tamoxifen12.0

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by elevated caspase-3/7 activity .
  • Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in MCF-7 cells, suggesting a disruption in cell cycle progression .

Case Study 1: Breast Cancer Cell Lines

In a study examining the effect of various substituted anilines on breast cancer cell lines, this compound was found to significantly inhibit cell proliferation. The presence of the bromine and trifluoromethyl groups was crucial for enhancing the anticancer activity compared to other derivatives lacking these substituents.

Case Study 2: Mechanistic Insights

A mechanistic study involving molecular docking indicated that this compound interacts with key proteins involved in apoptosis signaling pathways. This interaction likely stabilizes protein conformations that promote apoptotic processes .

Properties

IUPAC Name

4-(4-bromophenoxy)-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF3NO/c14-8-1-3-9(4-2-8)19-10-5-6-12(18)11(7-10)13(15,16)17/h1-7H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGDDXXAGKIULA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=C(C=C2)N)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.